![molecular formula C15H19NO6 B13499923 2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid CAS No. 777946-62-0](/img/structure/B13499923.png)
2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid is a complex organic compound that features a unique structure combining an indane moiety with a tert-butoxycarbonyl (Boc) protected amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps. One common approach starts with the preparation of the 1,3-dioxaindan-5-ylmethyl intermediate, which is then reacted with tert-butoxycarbonyl chloride to introduce the Boc protecting group. The final step involves the coupling of this intermediate with glycine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino acid moiety, which can then participate in biochemical reactions. The indane moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(1,3-Dioxaindan-5-yl)methyl]amino}acetic acid: Lacks the Boc protecting group, making it more reactive but less stable.
2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}propionic acid: Similar structure but with a propionic acid moiety instead of glycine.
Uniqueness
The uniqueness of 2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid lies in its combination of the indane moiety with a Boc-protected amino acid, providing both stability and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
777946-62-0 |
|---|---|
Molekularformel |
C15H19NO6 |
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
2-[1,3-benzodioxol-5-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16(8-13(17)18)7-10-4-5-11-12(6-10)21-9-20-11/h4-6H,7-9H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
GONCRVQCEBCTIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)OCO2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


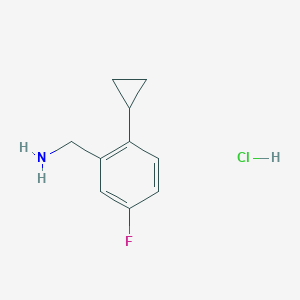
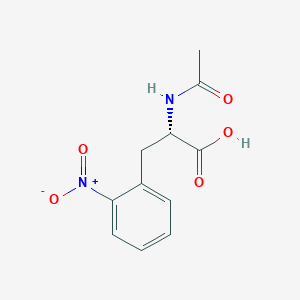
![3-(3-(Dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl)benzenesulfonyl fluoride](/img/structure/B13499854.png)
![2,3,7-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13499855.png)


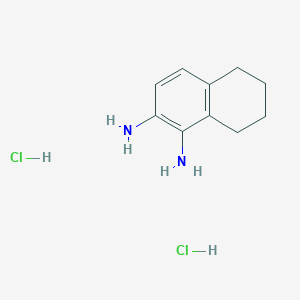
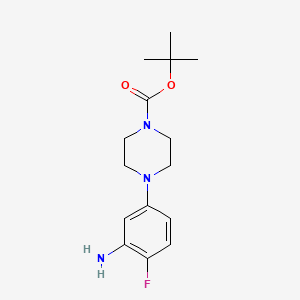
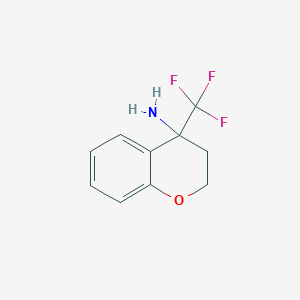
![2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B13499891.png)
![1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13499897.png)
![2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13499898.png)


